

Application Notes and Protocols for Copper Quantification Using Bathocuproine Disulfonate

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Compound of Interest

Compound Name: Bathocuproine disulfonate

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Introduction

The accurate quantification of copper is critical across various scientific disciplines, from environmental analysis to the development of novel therapeutics. **Bathocuproine disulfonate** (BCS) offers a highly sensitive and specific colorimetric method for the determination of copper concentration. This protocol details the chemical principles and provides a step-by-step guide for the reliable quantification of copper in aqueous samples.

The assay is based on the specific chelation of cuprous ion (Cu(I)) by two molecules of **bathocuproine disulfonate**. This reaction forms a stable, water-soluble orange-colored complex that exhibits maximum absorbance at approximately 484 nm.^[1] Since BCS reacts specifically with Cu(I), any cupric ions (Cu(II)) in the sample must first be reduced to Cu(I). This is typically achieved using a reducing agent such as hydroxylamine hydrochloride or ascorbic acid. The intensity of the resulting orange color is directly proportional to the copper concentration, which can be determined by spectrophotometry.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the **bathocuproine disulfonate** assay for copper quantification.

Parameter	Value	Notes
Wavelength of Maximum Absorbance (λ_{max})	484 nm[1]	The absorbance of the Cu(I)-BCS complex is measured at this wavelength.
Molar Absorptivity (ϵ)	$\sim 1.33 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ [2]	For the Cu(I)-BCS complex.
Optimal pH Range	4.0 - 5.0[1]	The color formation is stable within this pH range.
Minimum Detection Limit	20 $\mu\text{g/L}$ (with a 5-cm cell)[1]	Can be as low as 0.1 μM in fluorometric adaptations.[3]
Linearity Range	Up to at least 5 mg/L[1]	The assay demonstrates a linear response within this concentration range.
Relative Standard Deviation	4.1%[1]	Based on a study of a synthetic sample containing 1000 $\mu\text{g/L}$ Cu.[1]
Relative Error	0.3%[1]	Based on the same synthetic sample study.[1]

Experimental Protocols

Reagent Preparation

- Copper(II) Standard Stock Solution (1000 mg/L):** Dissolve 0.3929 g of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in deionized water and dilute to 100 mL in a volumetric flask. Alternatively, a certified commercial standard can be used.
- Working Copper Standards:** Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.1 to 5.0 mg/L.
- Hydroxylamine Hydrochloride Solution (10% w/v):** Dissolve 10 g of hydroxylamine hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$) in 100 mL of deionized water.[4]

- Sodium Citrate Buffer Solution (pH 4.3): Dissolve an appropriate amount of sodium citrate in deionized water and adjust the pH to 4.3 using hydrochloric acid or sodium hydroxide.
- **Bathocuproine Disulfonate (BCS) Reagent** (0.1% w/v): Dissolve 0.1 g of **bathocuproine disulfonate**, disodium salt in 100 mL of deionized water.^[4] Store in a dark bottle, as the reagent can be light-sensitive.
- (Optional) EDTA Solution: To mitigate interference from other metal ions, a solution of ethylenediaminetetraacetic acid (EDTA) can be prepared.^{[2][5]}

Standard Curve Generation

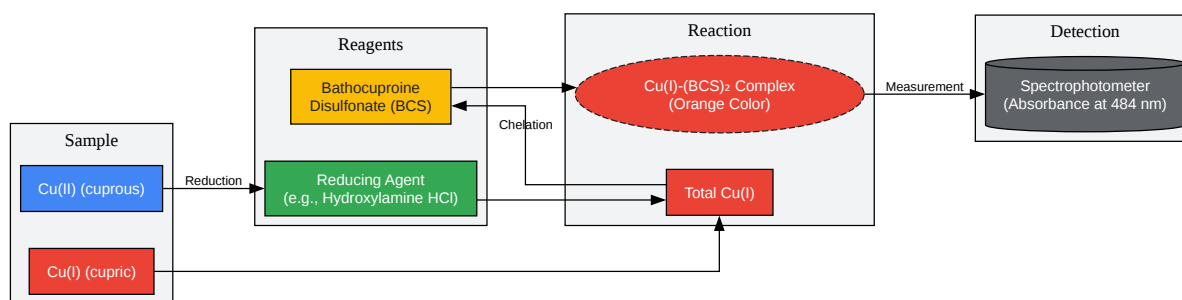
- Pipette 50 μ L of each working copper standard into separate microcentrifuge tubes or wells of a 96-well plate.
- Prepare a "blank" sample containing 50 μ L of deionized water.
- Add 100 μ L of the hydroxylamine hydrochloride solution to each tube/well to reduce Cu(II) to Cu(I).
- Add 50 μ L of the sodium citrate buffer to each tube/well.
- Add 100 μ L of the BCS reagent to each tube/well.
- Mix the contents thoroughly and incubate at room temperature for at least 10 minutes to allow for complete color development.
- Measure the absorbance of each standard and the blank at 484 nm using a spectrophotometer.
- Subtract the absorbance of the blank from the absorbance of each standard.
- Plot a standard curve of absorbance versus copper concentration. The curve should be linear in the recommended concentration range.

Sample Analysis

- Collect the aqueous sample to be analyzed. If necessary, digest the sample to release any bound copper. Copper ions can adsorb to container surfaces, so samples should be analyzed as soon as possible or acidified to pH <2 with nitric acid for storage.[1]
- Pipette 50 μL of the sample into a microcentrifuge tube or well.
- Follow steps 3-8 as described in the "Standard Curve Generation" section.
- Determine the copper concentration in the sample by interpolating its absorbance value on the standard curve.
- If the sample was diluted, remember to multiply the final concentration by the dilution factor.

Visualizations

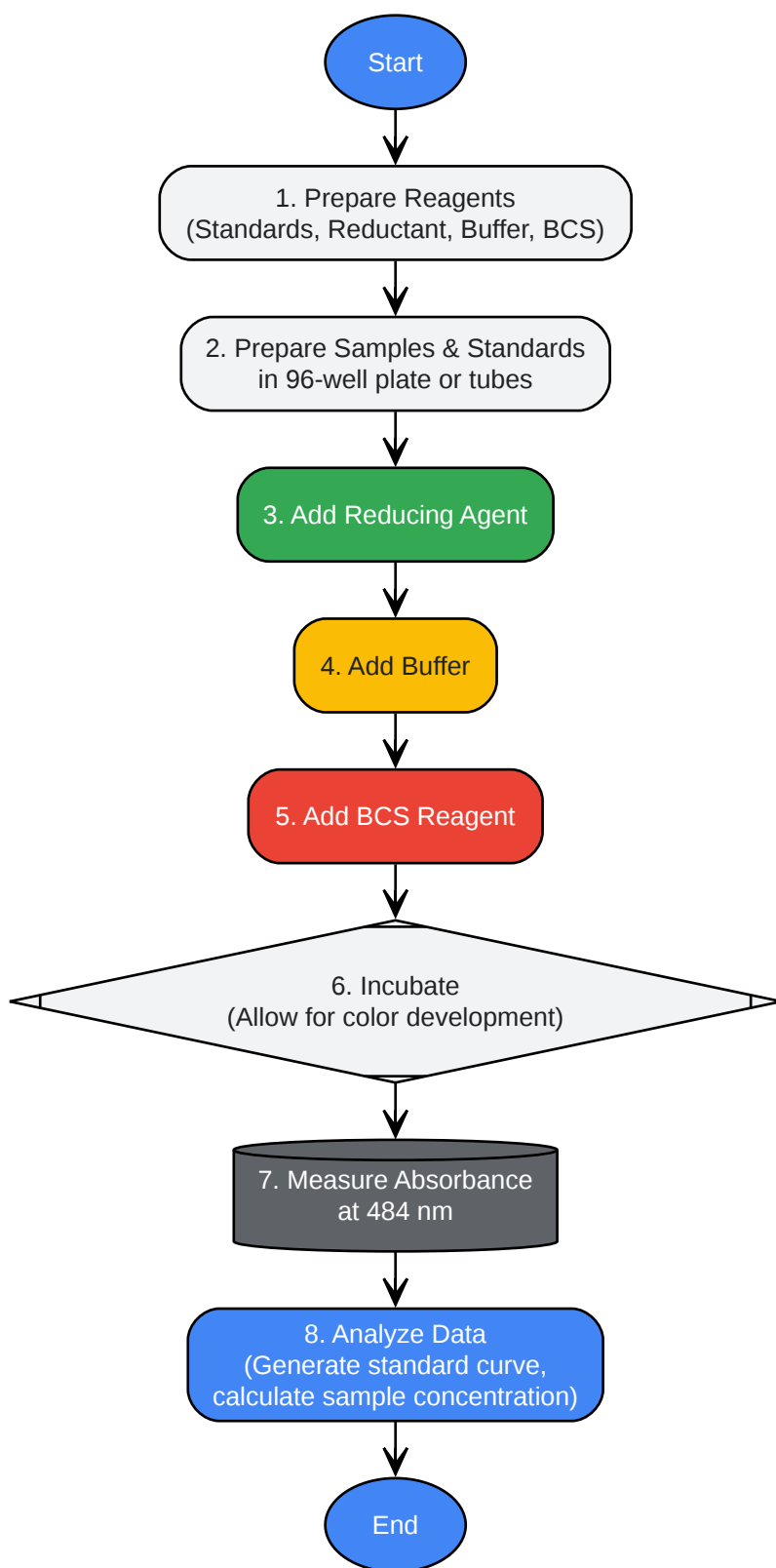
Signaling Pathway of Copper Detection



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Caption: Chemical pathway for the colorimetric detection of copper using **bathocuproine disulfonate**.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the quantification of copper using the BCS assay.

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